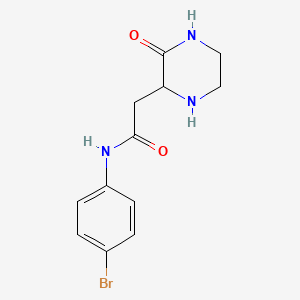

N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Description

N-(4-Bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic small molecule characterized by a 4-bromophenyl acetamide scaffold linked to a 3-oxopiperazine moiety. This structural motif is associated with diverse biological activities, including modulation of formyl peptide receptors (FPRs) and enzyme inhibition, as observed in structurally related compounds .

Properties

Molecular Formula |

C12H14BrN3O2 |

|---|---|

Molecular Weight |

312.16 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide |

InChI |

InChI=1S/C12H14BrN3O2/c13-8-1-3-9(4-2-8)16-11(17)7-10-12(18)15-6-5-14-10/h1-4,10,14H,5-7H2,(H,15,18)(H,16,17) |

InChI Key |

SCQRKLZRHNFUQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 2-(3-oxopiperazin-2-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

Reduction: The carbonyl group in the piperazinone moiety can be reduced to form alcohol derivatives.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable catalyst.

Major Products

Oxidation: Bromophenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the piperazinone moiety might interact with polar or charged residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The 3-oxopiperazine core and 4-bromophenyl group are critical for target engagement. Modifications to these regions alter physicochemical properties and bioactivity:

Key Observations :

- Halogen Substitution : Replacement of 4-Br with 2-Cl () reduces molecular weight (267.71 vs. 325.17 g/mol) and may influence receptor binding kinetics due to steric and electronic differences.

- Heterocyclic Modifications: Compounds with thiazole (), pyridazine (), or triazinoindole () cores exhibit distinct target profiles compared to the 3-oxopiperazine system.

Pharmacological Activity Comparison

FPR Modulation

- Pyridazin-3(2H)-one Derivatives (): N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Potent FPR2 agonist (EC₅₀ < 1 µM) with chemotactic activity in neutrophils . 3-Oxopiperazine Analogs: While direct FPR data are unavailable, the piperazine moiety is known to enhance receptor interaction in related FPR ligands .

Enzyme Inhibition

- Compound 12i (): Inhibits α-glucosidase (IC₅₀ = 0.89 µM) and α-amylase (IC₅₀ = 1.12 µM) via non-competitive/competitive mechanisms, attributed to its 1,2-benzothiazine scaffold .

Anticancer Potential

- Compound 10a (): Features an indole-acetamide structure, showing activity against Bcl-2/Mcl-1 targets (IC₅₀ values in nanomolar range) .

Physical Properties

Biological Activity

N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperazine ring, a bromophenyl group, and an acetamide moiety. The molecular formula is , with a molecular weight of approximately 284.16 g/mol. The structural features contribute to its interaction with various biological targets.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The compound exhibits effectiveness against various pathogens, indicating potential use as an antimicrobial agent.

- Neuroprotective Effects : Some studies have explored neuroprotective properties, suggesting applications in treating neurodegenerative diseases.

Case Study 1: In Vitro Anticancer Screening

A study investigated the anticancer effects of structurally similar compounds, revealing that modifications to the piperazine ring significantly enhanced cytotoxicity against human cancer cell lines. The results indicated that the presence of specific functional groups was crucial for maintaining biological activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induces apoptosis |

| Control Compound A | 30 | Cell cycle arrest |

| Control Compound B | 25 | Apoptosis |

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains. The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Neuroprotective Effects

Research on related compounds has suggested potential neuroprotective effects. A study evaluated the impact of this compound on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.